molecular formula C6H12Cl2O B14648583 Butane, 1-chloro-2-(2-chloroethoxy)- CAS No. 52250-78-9

Butane, 1-chloro-2-(2-chloroethoxy)-

Cat. No.: B14648583
CAS No.: 52250-78-9
M. Wt: 171.06 g/mol
InChI Key: NKQDANWNIOOXHC-UHFFFAOYSA-N
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Description

Butane, 1-chloro-2-(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O It is a chlorinated ether, which means it contains both chlorine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 1-chloro-2-(2-chloroethoxy)- typically involves the reaction of butane with chlorine and ethylene oxide under controlled conditions. The process can be summarized as follows:

    Chlorination of Butane: Butane is reacted with chlorine gas in the presence of UV light or a radical initiator to produce 1-chlorobutane.

    Reaction with Ethylene Oxide: The 1-chlorobutane is then reacted with ethylene oxide in the presence of a base, such as sodium hydroxide, to form Butane, 1-chloro-2-(2-chloroethoxy)-.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: Using continuous flow reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Butane, 1-chloro-2-(2-chloroethoxy)- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation: The ether group can be oxidized to form carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Alcohols: Formed from nucleophilic substitution reactions.

    Alkenes: Formed from elimination reactions.

    Carbonyl Compounds: Formed from oxidation reactions.

Scientific Research Applications

Butane, 1-chloro-2-(2-chloroethoxy)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its reactivity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butane, 1-chloro-2-(2-chloroethoxy)- involves its reactivity with various nucleophiles and bases. The chlorine atoms act as leaving groups, allowing for nucleophilic substitution and elimination reactions. The ether group can also participate in oxidation reactions, leading to the formation of carbonyl compounds. These reactions are facilitated by the molecular structure of the compound, which allows for the formation of stable intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

    Butane, 1-chloro-2,2-dimethyl-: Another chlorinated butane derivative with different substitution patterns.

    2-Butene, 1-chloro-: A chlorinated butene with a similar molecular structure but different reactivity due to the presence of a double bond.

    Butane, 2-chloro-: A simpler chlorinated butane with only one chlorine atom.

Uniqueness

Butane, 1-chloro-2-(2-chloroethoxy)- is unique due to the presence of both chlorine and ether functional groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific research applications.

Properties

CAS No.

52250-78-9

Molecular Formula

C6H12Cl2O

Molecular Weight

171.06 g/mol

IUPAC Name

1-chloro-2-(2-chloroethoxy)butane

InChI

InChI=1S/C6H12Cl2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3

InChI Key

NKQDANWNIOOXHC-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)OCCCl

Origin of Product

United States

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